![molecular formula C7H9NO2 B1589363 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 194421-56-2](/img/structure/B1589363.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C7H9NO2 . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
Synthesis Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation . The process involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .Molecular Structure Analysis
The molecular structure of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione consists of a bicyclic system with a nitrogen atom incorporated into one of the rings . The compound has a molecular weight of 139.152 Da .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is the intramolecular cyclopropanation of alpha-diazoacetates . This reaction is catalyzed by Ru (II) and forms the bicyclic system characteristic of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione include a molecular weight of 139.152 Da and a molecular formula of C7H9NO2 . The compound is also characterized by its bicyclic structure .Scientific Research Applications
Antiviral Medication Synthesis
6,6-DMABH is a key intermediate in the synthesis of several antiviral medications. It has been used in the production of boceprevir , a protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Efficient Synthetic Method Development
Researchers have developed a more efficient synthetic method for producing 6,6-DMABH through intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method has improved the synthesis process, making it more viable for large-scale production.
Pharmaceutical Intermediate
As a pharmaceutical intermediate, 6,6-DMABH is utilized in the synthesis of numerous drugs. Its structure is pivotal in creating compounds that interact with biological targets to treat diseases .
Heterocyclic Scaffold
The compound serves as a heterocyclic scaffold containing nitrogen, which is a common structure found in many active pharmaceuticals and natural products .
Gabriel Synthesis Application
The Gabriel synthesis is employed in the production of 6,6-DMABH, showcasing the compound’s relevance in classical organic synthesis methods .
Catalysis Research
6,6-DMABH synthesis involves exploring various transition metal-catalyzed methods, contributing to the field of catalysis research .
Structural Insights for Drug Design
Structural insights into 6,6-DMABH and its derivatives like Nirmatrelvir provide valuable information for drug design, especially in the development of SARS-CoV-2 protease inhibitors .
Atom Economy in Chemical Synthesis
The synthesis of 6,6-DMABH challenges chemists to improve atom economy, an important principle in green chemistry, by minimizing waste and optimizing the use of reactants .
Mechanism of Action
Target of Action
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus , and pf-07321332 is an oral medication used for the treatment of COVID-19 .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been improved through the use of Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach enables more efficient synthesis of the compound, which is a crucial component in several antiviral medications . Future research may focus on further optimizing this synthesis process and exploring the compound’s potential applications in pharmaceuticals .
properties
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNZTFLOOSXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444250 | |
Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
194421-56-2 | |
Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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